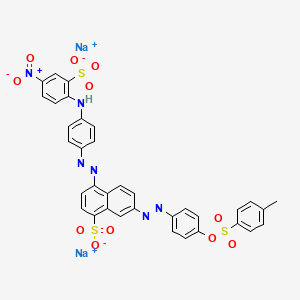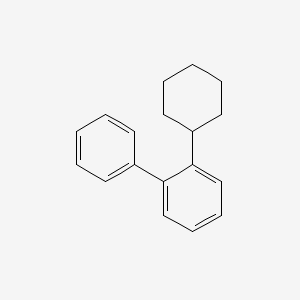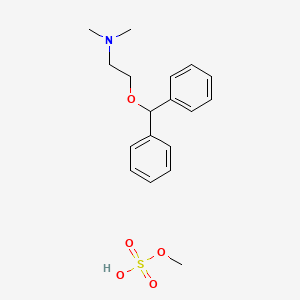
Diphenhydramine metilsulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenhydramine metilsulfate is a chemical compound with the molecular formula C18H25NO5S. It is a derivative of diphenhydramine, which is a first-generation antihistamine commonly used to treat allergies, insomnia, and symptoms of the common cold. This compound is known for its antihistaminic, anticholinergic, and sedative properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of diphenhydramine metilsulfate typically involves the reaction of benzhydrol with dimethylaminoethanol in the presence of a catalyst such as toluenesulfonic acid or methanesulfonic acid. The reaction is carried out in a solvent like methylbenzene or xylene under normal-pressure backflow conditions. The reaction mixture is then cooled, and the product is isolated through ionization and washing steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of benzhydrol and dimethylaminoethanol as raw materials, with dibutyltin oxide and ion liquid as catalysts. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenhydramine metilsulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted diphenhydramine derivatives
Wissenschaftliche Forschungsanwendungen
Diphenhydramine metilsulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in studies related to histamine receptors and their role in allergic reactions.
Medicine: Investigated for its potential use in treating various medical conditions, including allergies, insomnia, and motion sickness.
Industry: Utilized in the formulation of pharmaceutical products and as an intermediate in the synthesis of other compounds .
Wirkmechanismus
Diphenhydramine metilsulfate exerts its effects primarily through the antagonism of H1 histamine receptors. These receptors are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract, cardiac tissue, immune cells, the uterus, and central nervous system neurons. By blocking the action of histamine at these receptors, this compound reduces symptoms of allergic reactions, such as sneezing, itching, and runny nose. Additionally, it has anticholinergic properties, which contribute to its sedative effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenhydramine hydrochloride: Another salt form of diphenhydramine, commonly used in over-the-counter medications.
Dimenhydrinate: A combination of diphenhydramine and 8-chlorotheophylline, used primarily for its anti-nausea properties.
Doxylamine: Another first-generation antihistamine with similar sedative and anticholinergic properties .
Uniqueness
Diphenhydramine metilsulfate is unique due to its specific molecular structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. It has a different solubility profile and may exhibit different bioavailability compared to other similar compounds. Its specific formulation as a metilsulfate salt may also influence its stability and shelf-life .
Eigenschaften
CAS-Nummer |
71720-61-1 |
|---|---|
Molekularformel |
C18H25NO5S |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
2-benzhydryloxy-N,N-dimethylethanamine;methyl hydrogen sulfate |
InChI |
InChI=1S/C17H21NO.CH4O4S/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-5-6(2,3)4/h3-12,17H,13-14H2,1-2H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
IAEUDFPHDMPZNA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.COS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





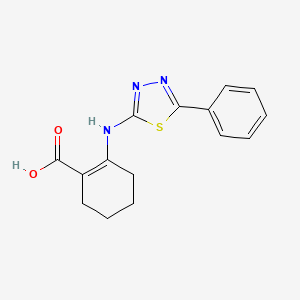
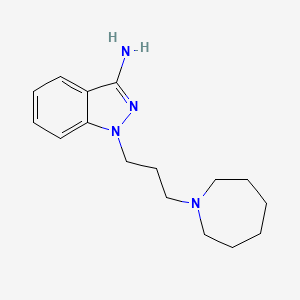
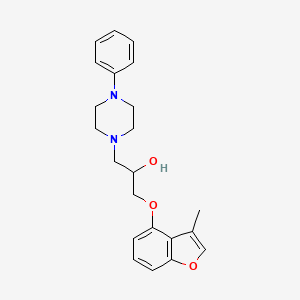
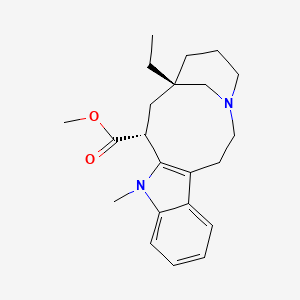
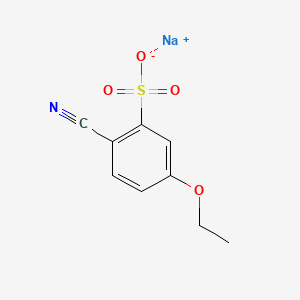

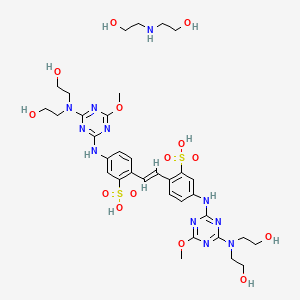
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,7-dimethyl-3-propylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12725412.png)
